molecular formula C9H6BrFO2 B7797525 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid

3-(4-Bromo-2-fluorophenyl)-2-propenoic acid

Cat. No.: B7797525
M. Wt: 245.04 g/mol
InChI Key: SVJGKQYKYNDYMU-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)-2-propenoic acid is an organic compound with the molecular formula C9H6BrFO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid can be achieved through several methods. One common approach involves the bromination and fluorination of cinnamic acid derivatives. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)-2-propenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)-2-propenoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine substitutions on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: A similar compound with a biphenyl structure, used in organic synthesis and materials science.

    3-(4-Bromo-2-fluorophenyl)propanoic acid: Another related compound with a similar substitution pattern on the phenyl ring.

Uniqueness

3-(4-Bromo-2-fluorophenyl)-2-propenoic acid is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination can impart distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

3-(4-Bromo-2-fluorophenyl)-2-propenoic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its various biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrFO2C_9H_8BrFO_2. The presence of bromine and fluorine in its structure may influence its biological activity by altering lipophilicity and reactivity.

1. Anti-Inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies on structurally related compounds have shown that they can inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are crucial in the inflammatory response .

2. Anticancer Activity

The compound's potential anticancer effects are noteworthy. Investigations into related compounds suggest that they may inhibit cancer cell proliferation through various pathways, including the induction of apoptosis and the inhibition of cell cycle progression. For example, certain derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating a promising avenue for further research into this compound .

3. Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in inflammatory processes and cancer progression. Specifically, it has been suggested that it could inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the synthesis of prostaglandins from arachidonic acid, thereby reducing inflammation .

The biological activity of this compound is likely linked to its ability to interact with specific molecular targets:

  • Cyclooxygenase Inhibition : Similar compounds have been documented to bind to the active site of COX enzymes, preventing substrate access and subsequent prostaglandin synthesis.
  • Cell Signaling Pathways : The compound may modulate signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer cell survival .

Case Studies

Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of bromo-substituted phenolic acids, it was found that these compounds significantly reduced the levels of pro-inflammatory cytokines in vitro. The mechanism was attributed to their ability to inhibit COX activity and modulate NF-kB signaling pathways.

Case Study 2: Anticancer Potential
A series of experiments involving derivatives of this compound showed promising results against breast cancer cell lines. The compound exhibited an IC50 value indicating effective cytotoxicity, suggesting its potential as a lead compound for further drug development .

Data Table: Biological Activities Summary

Activity Effect Mechanism References
Anti-inflammatoryReduces cytokine levelsCOX inhibition
AnticancerInduces apoptosisCell cycle arrest, apoptosis induction
Enzyme inhibitionInhibits COX enzymesCompetitive inhibition at active site

Properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJGKQYKYNDYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401261087
Record name 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149947-19-3
Record name 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149947-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

62 ml of sulfuric acid were added to 236 ml of water and the mixture was cooled to 5° C. 57.0 g of 4-bromo-2-fluoroaniline were added at this temperature and a solution of 24.2 g of sodium nitrite in 45 ml of water was added dropwise at 0 to 2° C. in the course of 30 minutes and the mixture was stirred for 20 minutes. 2.8 g of amidosulfonic acid were then added. 5 ml of the diazonium salt solution were added dropwise at 40° C. to 27.5 g of acrylic acid, 0.23 g of palladium(II) acetylacetonate was added and the residual diazonium salt solution was added dropwise in the course of 20 minutes. The mixture was stirred at 40° C. for 4 hours. It was allowed to cool to room temperature and the product was isolated by filtration. After drying, 54.4 g of 4-bromo-2-fluorocinnamic acid were present (74% of theory; melting point: 218° C.).
Quantity
62 mL
Type
reactant
Reaction Step One
Name
Quantity
236 mL
Type
solvent
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
24.2 g
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Three
Quantity
2.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.23 g
Type
catalyst
Reaction Step Five
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-2-fluorobenzaldehyde (12.4 g, 61 mmol), malonic acid (12.7 g, 122 mmol) and 4-dimethylamino pyridine (0.75 g, 6.1 mmol) in 20 mL of DMF was heated at 100 degrees Celsius for 2 hrs. After cooling, the reaction mixture was diluted with 300 mL water, and filtered. The solid was collected, and triturated in hexane. The solid was collected and dried in vacuum to give 12.7 g (85%) of a white solid. MS: calc'd 243 (M−H), exp 243 (M−H).
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
85%

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